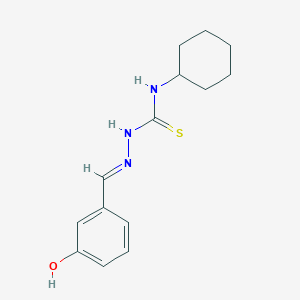
3-(4-Methoxyphenyl)quinoxaline-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)quinoxaline-5-carboxamide: is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and pharmaceutical applications . This particular compound features a quinoxaline core substituted with a 4-methoxyphenyl group and a carboxamide group at the 5-position, which contributes to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(4-methoxyphenyl)quinoxaline-5-carboxamide typically involves the following steps :
Starting Material: The synthesis begins with commercially available 2,3-diaminobenzoic acid.
Cyclization: The 2,3-diaminobenzoic acid undergoes cyclization with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form the quinoxaline ring.
Carboxamide Formation: The resulting quinoxaline derivative is then reacted with an appropriate carboxylating agent to introduce the carboxamide group at the 5-position.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can target the quinoxaline ring, potentially leading to dihydroquinoxaline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Material Science: It is explored for its potential in organic electronics and photonics.
Biology and Medicine:
Antibacterial Activity: The compound exhibits significant antibacterial activity against various bacterial strains, making it a potential candidate for antibiotic development.
Anticancer Activity: It has shown promise in inhibiting the growth of certain cancer cell lines, indicating its potential as an anticancer agent.
Industry:
Pharmaceuticals: The compound is used in the development of new drugs due to its diverse biological activities.
Agriculture: It may be explored for use in agrochemicals to protect crops from bacterial infections.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)quinoxaline-5-carboxamide involves its interaction with specific molecular targets and pathways :
Antibacterial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential bacterial enzymes, leading to bacterial cell death.
Anticancer Activity: It interferes with cell cycle progression and induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.
Comparison with Similar Compounds
- 2,3-Dihydroxyquinoxaline-5-carboxamide
- 2,3-Dimethoxyquinoxaline-5-carboxamide
- 3-Amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide
Comparison:
- Unique Substituents: The presence of the 4-methoxyphenyl group and the carboxamide group at the 5-position distinguishes 3-(4-methoxyphenyl)quinoxaline-5-carboxamide from other quinoxaline derivatives .
- Biological Activity: The specific substituents contribute to its enhanced antibacterial and anticancer activities compared to other similar compounds .
Properties
Molecular Formula |
C16H13N3O2 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)quinoxaline-5-carboxamide |
InChI |
InChI=1S/C16H13N3O2/c1-21-11-7-5-10(6-8-11)14-9-18-13-4-2-3-12(16(17)20)15(13)19-14/h2-9H,1H3,(H2,17,20) |
InChI Key |
XLKSSLKAULIQEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3N=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Methylphenylethynyl)-5-methyl[1,2,4]triazine](/img/structure/B10842383.png)











![3-[(4-Methoxyphenyl)methoxy]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B10842458.png)

